![molecular formula C20H34N4OS B4227708 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide](/img/structure/B4227708.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide
Overview
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide, also known as BTTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a novel inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. In
Mechanism of Action
PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide binds to the active site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. This leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
In animal studies, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide has been shown to improve glucose tolerance and insulin sensitivity in both normal and diabetic mice. It also reduces hepatic glucose production and improves lipid metabolism. In addition, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide has been found to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide is its high potency and selectivity for PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans is unknown.
Future Directions
There are several future directions for 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide research. One area of interest is the development of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide analogs with improved pharmacokinetic properties and selectivity for PTP1B. Another direction is the investigation of the potential therapeutic uses of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide in the treatment of type 2 diabetes and other metabolic disorders. Finally, the anti-inflammatory effects of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide could be further explored for the treatment of inflammatory diseases.
Scientific Research Applications
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide has been shown to be a potent inhibitor of PTP1B, with an IC50 value of 50 nM. This makes it a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. In addition, 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-dicyclohexylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4OS/c1-2-3-14-18-21-20(23-22-18)26-15-19(25)24(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h16-17H,2-15H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODZHVHSRHZTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)N(C2CCCCC2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.